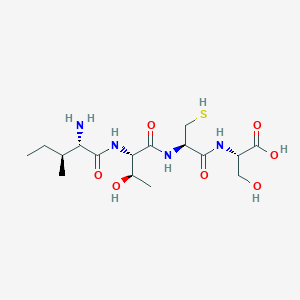

L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine est un peptide composé de quatre acides aminés : l’isoleucine, la thréonine, la cystéine et la sérine

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’addition séquentielle d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Activation des acides aminés : Chaque acide aminé est activé à l’aide de réactifs tels que le dicyclohexylcarbodiimide (DCC) ou le N,N’-diisopropylcarbodiimide (DIC) en présence d’hydroxybenzotriazole (HOBt) ou d’agents de couplage similaires.

Couplage : Les acides aminés activés sont couplés à la chaîne peptidique liée à la résine.

Déprotection : Les groupes protecteurs temporaires sur les acides aminés sont éliminés pour permettre l’étape de couplage suivante.

Clivage : Le peptide complet est clivé de la résine à l’aide d’un acide fort tel que l’acide trifluoroacétique (TFA).

Méthodes de production industrielle : La production industrielle de peptides tels que la this compound utilise souvent des synthétiseurs peptidiques automatisés, qui rationalisent le processus SPPS. Ces machines peuvent gérer plusieurs cycles de synthèse, garantissant un rendement élevé et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions : La L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu cystéine peut former des liaisons disulfures par oxydation, ce qui est crucial pour la stabilité et la fonction du peptide.

Réduction : Les liaisons disulfures peuvent être réduites en groupes thiols libres à l’aide d’agents réducteurs tels que le dithiothréitol (DTT) ou le β-mercaptoéthanol.

Substitution : Les résidus sérine et thréonine peuvent participer à des réactions de substitution nucléophile en raison de leurs groupes hydroxyle.

Réactifs et conditions communs :

Oxydation : Peroxyde d’hydrogène (H2O2) ou iode (I2) dans des conditions douces.

Réduction : Dithiothréitol (DTT) ou β-mercaptoéthanol en solutions aqueuses.

Substitution : Halogénures d’alkyle ou sulfonates en présence d’une base.

Principaux produits :

Oxydation : Formation de peptides liés par des disulfures.

Réduction : Régénération de groupes thiols libres.

Substitution : Peptides modifiés avec des groupes alkyle ou sulfonate liés aux résidus sérine ou thréonine.

4. Applications de la recherche scientifique

This compound a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Investigué pour son rôle dans les interactions protéine-protéine et la spécificité enzyme-substrat.

Médecine : Applications thérapeutiques potentielles en raison de sa capacité à former des structures stables par le biais de liaisons disulfures.

Industrie : Utilisé dans le développement de matériaux et de revêtements à base de peptides.

Applications De Recherche Scientifique

L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications due to its ability to form stable structures through disulfide bonds.

Industry: Utilized in the development of peptide-based materials and coatings.

Mécanisme D'action

Le mécanisme d’action de la L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine implique sa capacité à former des structures secondaires stables, telles que les hélices alpha et les feuillets bêta, par le biais de liaisons hydrogène et de liaisons disulfures. Ces structures sont cruciales pour son interaction avec les cibles moléculaires, notamment les enzymes et les récepteurs. Le résidu cystéine joue un rôle important dans la formation de liaisons disulfures, ce qui stabilise la conformation du peptide et améliore son activité biologique.

Composés similaires :

- L-Threonyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-seryl-L-isoleucyl-L-serine

- L-Threonyl-L-phenylalanyl-L-isoleucyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-alanyl-L-prolyl-L-cysteinyl-L-lysyl-L-alanyl-L-alanyl-L-phenylalanyl-glycyl-L-valyl-L-alpha-aspartyl-L-arginyl-glycyl-L-lysyl-L-cysteinyl-L-methionyl-glycyl-L-lysyl-L-lysyl-L-cysteinyl-L-lysyl-L-cysteinyl-L-tyrosyl-L-valine (Slotoxin)

Unicité : this compound est unique en raison de sa séquence spécifique d’acides aminés, qui lui confère des propriétés structurales et fonctionnelles distinctes. La présence de cystéine permet la formation de liaisons disulfures, ce qui améliore la stabilité et l’activité biologique du peptide. De plus, la combinaison de résidus hydrophobes (isoleucine) et polaires (thréonine, sérine) contribue à sa polyvalence dans diverses applications.

Comparaison Avec Des Composés Similaires

- L-Threonyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-seryl-L-isoleucyl-L-serine

- **L-Threonyl-L-phenylalanyl-L-isoleucyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-alanyl-L-prolyl-L-cysteinyl-L-lysyl-L-alanyl-L-alanyl-L-phenylalanyl-glycyl-L-valyl-L-alpha-aspartyl-L-arginyl-glycyl-L-lysyl-L-cysteinyl-L-methionyl-glycyl-L-lysyl-L-lysyl-L-cysteinyl-L-lysyl-L-cysteinyl-L-tyrosyl-L-valine (Slotoxin)

Uniqueness: L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine allows for the formation of disulfide bonds, enhancing the stability and biological activity of the peptide. Additionally, the combination of hydrophobic (isoleucine) and polar (threonine, serine) residues contributes to its versatility in various applications.

Propriétés

Numéro CAS |

798540-57-5 |

|---|---|

Formule moléculaire |

C16H30N4O7S |

Poids moléculaire |

422.5 g/mol |

Nom IUPAC |

(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C16H30N4O7S/c1-4-7(2)11(17)14(24)20-12(8(3)22)15(25)19-10(6-28)13(23)18-9(5-21)16(26)27/h7-12,21-22,28H,4-6,17H2,1-3H3,(H,18,23)(H,19,25)(H,20,24)(H,26,27)/t7-,8+,9-,10-,11-,12-/m0/s1 |

Clé InChI |

IZOXXADXODJCFP-XFVKVHEMSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CO)C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine](/img/structure/B12524290.png)

![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12524293.png)

![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B12524304.png)

![Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid](/img/structure/B12524312.png)

![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)

![5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12524317.png)

![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone](/img/structure/B12524328.png)